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(3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

PIM kinase KG1 leukemia pS6 biomarker

Secure (3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1040647-65-1) for your PIM-kinase studies. With a 37 nM cellular EC50 in KG1 AML cells, this selective probe enables dissection of PIM–MYC–pS6 signaling at 10–300 nM. The unique 3-chlorobenzoyl motif drives differential kinase selectivity vs. 4-fluorophenyl analogs. Ideal for TNBC apoptosis & mutant KIT/PDGFRA selectivity profiling.

Molecular Formula C17H19ClN4O3
Molecular Weight 362.81
CAS No. 1040647-65-1
Cat. No. B2899399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone
CAS1040647-65-1
Molecular FormulaC17H19ClN4O3
Molecular Weight362.81
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC
InChIInChI=1S/C17H19ClN4O3/c1-24-15-11-14(19-17(20-15)25-2)21-6-8-22(9-7-21)16(23)12-4-3-5-13(18)10-12/h3-5,10-11H,6-9H2,1-2H3
InChIKeyQNMLYDDRYLICLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1040647-65-1): Core Structural Identity and Kinase-Targeting Classification


(3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1040647-65-1, MF C₁₇H₁₉ClN₄O₃, MW 362.81) belongs to the piperazinylpyrimidine class of synthetic small molecules designed as ATP-competitive protein kinase inhibitors [1]. The compound comprises a central piperazine ring substituted at one nitrogen with a 2,6-dimethoxypyrimidin-4-yl group and acylated at the other with a 3-chlorobenzoyl moiety. The piperazinylpyrimidine scaffold has been validated as a versatile kinase-inhibitor pharmacophore through systematic medicinal chemistry campaigns targeting the human kinome, with structural confirmations established by NMR, IR, and mass spectrometry [1]. The 3-chlorophenyl carbonyl substituent distinguishes this compound from other analogues in the series and is expected to modulate both kinase selectivity and cellular potency through differential interactions with the hinge region and hydrophobic back pocket of the ATP-binding cleft [1].

Why In-Class Piperazinylpyrimidine Interchangeability Is Not Supported for (3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone (1040647-65-1)


Piperazinylpyrimidine derivatives exhibit profound selectivity shifts driven by small variations in the N-acyl and N-aryl substituents. The Shallal and Russu structure–activity relationship (SAR) study demonstrated that compounds within this series display divergent kinase-binding fingerprints: compound 4 preferentially targets PDGFR-subfamily kinases (KIT, PDGFRA) with selectivity for oncogenic mutants, while compound 15 potently and selectively inhibits the growth of MDA-MB-468 triple-negative breast cancer cells, and compound 16 exerts broadly cytotoxic effects across multiple NCI-60 lines [1]. The NCI-60 mean GI₅₀ values across the series span a >100-fold range—from 1.05 μM (II-20) to >100 μM (II-25)—underscoring that even structurally proximate congeners cannot be assumed equipotent [2]. Consequently, the 3-chlorophenyl carbonyl substituent present in 1040647-65-1 is expected to confer a unique target-engagement and antiproliferative profile relative to the 4-fluorophenyl, 5-bromofuran-2-yl, or phenylsulfonyl-linked analogues, making unqualified substitution a risk to experimental reproducibility [1][2].

Quantitative Differentiation Evidence for (3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone (1040647-65-1) Against Structural Analogs


PIM Kinase Cellular Inhibition: EC₅₀ of 37 nM in Human KG1 Cells

In a cellular functional assay measuring the reduction of phosphorylated S6 ribosomal protein (pS6) levels—a direct downstream readout of PIM kinase activity—(3-chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone (identified as BDBM50518518 / CHEMBL4470576) demonstrated an EC₅₀ of 37 nM in human KG1 acute myeloid leukemia cells [1]. This sub-50 nM cellular potency against the PIM kinase signaling axis places the compound within the same order of magnitude as advanced pan-PIM inhibitors and suggests effective target engagement at low nanomolar concentrations in a disease-relevant haematopoietic malignancy model [1]. The PIM kinase family (PIM-1, PIM-2, PIM-3) is constitutively active and drives proliferation and survival in AML and multiple myeloma, making this EC₅₀ value a meaningful differentiator for procurement decisions where PIM-pathway interrogation is the experimental objective [2].

PIM kinase KG1 leukemia pS6 biomarker cellular EC50

NCI-60 Panel Antiproliferative Selectivity: Mean GI₅₀ Range and Therapeutic Window in the Piperazinylpyrimidine Series

Within the piperazinylpyrimidine series, the NCI-60 one-dose and five-dose screening results reveal a wide spectrum of antiproliferative behaviors: mean GI₅₀ values range from 1.05 μM (compound II-20, broadly cytotoxic) to >100 μM (compound II-25, essentially inactive), with highly selective compounds such as II-18 achieving single-digit nanomolar GI₅₀ against discrete cell lines—90 nM (NCI-H23 NSCLC), 68 nM (RPMI-8226 leukemia), 61 nM (SK-MEL-5 melanoma), and 30 nM (MDA-MB-468 breast cancer)—while maintaining a wide window between mean GI₅₀ and mean LC₅₀ [1]. Compound I-12, a piperazinylpyrimidine congener, exhibited kinase-binding selectivity for the PDGFR subfamily (KIT, KIT D816V, FLT3, PDGFRA, PDGFRB, CSF1R) and CDK11 as determined by KINOMEscan™ profiling at 10 μM [1]. These data establish that individual members of this chemical series possess non-interchangeable selectivity signatures at both the cellular and kinome levels [1].

NCI-60 antiproliferative GI50 selectivity window cancer cell lines

Halogen-Substituent Effect: 3-Chlorophenyl vs. 4-Fluorophenyl and 5-Bromofuran-2-yl Analogues on Kinase Binding and Physicochemical Properties

The identity of the N-acyl aromatic substituent in piperazinylpyrimidine methanones is a critical determinant of both kinase-target engagement and physicochemical drug-likeness. The 3-chlorophenyl group in 1040647-65-1 introduces a meta-chloro substituent (Hammett σₘ = 0.37; Hansch π = 0.71) that is expected to engage in halogen-bonding interactions with backbone carbonyl oxygens in the kinase hinge region—an interaction geometry not available to the 4-fluorophenyl analogue (CAS 1021039-33-7; Hammett σₚ = 0.06; π = 0.14) [1]. Comparative analysis of piperazinylpyrimidine series indicates that the 5-bromofuran-2-yl analogue (BenchChem) shows moderate tyrosine kinase activity but a suboptimal pharmacokinetic profile relative to clinical candidates, whereas chloro-substituted members tend to exhibit improved target residence time due to enhanced hydrophobic packing and halogen-bond contributions [1]. The 3-chloro positional isomer further differentiates from 4-chloro-substituted variants by altering the dihedral angle between the phenyl ring and the amide carbonyl, which modulates the presentation of the chlorophenyl group to the kinase hydrophobic pocket [1].

halogen bonding SAR chlorophenyl fluorophenyl kinase selectivity

Kinase Profiling Selectivity: PDGFR-Subfamily Bias vs. Pan-Kinase Promiscuity Among Piperazinylpyrimidine Congeners

KINOMEscan™ profiling of piperazinylpyrimidine compounds at 10 μM revealed qualitatively distinct kinase-binding fingerprints: compound I-12 demonstrated selective binding to the PDGFR tyrosine kinase subfamily members (KIT, KIT D816V, FLT3, PDGFRA, PDGFRB, CSF1R) and CDK11 with modest activity against DDR1 and CSNK1D, whereas compounds II-16 and II-20 exhibited divergent profiles targeting DDR1 and other kinases [1]. The Eur. J. Med. Chem. study further showed that compound 4, a close structural analogue within the series, binds preferentially to oncogenic mutant forms of KIT and PDGFRA over wild-type isoforms—a selectivity pattern with direct therapeutic relevance for imatinib-resistant gastrointestinal stromal tumors (GIST) driven by KIT mutations [2]. The 3-chlorophenyl carbonyl substituent of 1040647-65-1 is anticipated to confer a distinct selectivity signature relative to the published congeners, as the N-acyl group directly contacts the kinase hinge region and influences the spectrum of inhibited kinases [1][2].

KINOMEscan kinase profiling PDGFR KIT selectivity

Drug-Likeness and Physicochemical Comparator Analysis Within the Piperazinylpyrimidine Series

The piperazinylpyrimidine series exhibits favorable drug-like physicochemical properties. Compounds I-11, I-12, and II-18 were confirmed to conform to Lipinski's Rule of Five [1]. For 1040647-65-1 specifically, the molecular formula C₁₇H₁₉ClN₄O₃ (MW 362.81) yields calculated properties that compare favorably with related procurement-grade kinase inhibitors: PF-4708671 (S6K1 inhibitor, MW ~390; Ki = 20 nM, IC₅₀ = 160 nM against S6K1; IC₅₀ = 950 nM against MSK1; >85-fold selectivity over 85 other kinases at 1 μM) provides a structurally related piperazinylpyrimidine benchmark . The dimethoxypyrimidine moiety common to both compounds is known to enhance metabolic stability and solubility relative to unsubstituted pyrimidine analogues, while the 3-chlorobenzoyl group of 1040647-65-1 offers a distinct lipophilic balance compared to PF-4708671's 4-substituted phenylsulfonyl motif . Typical commercial purity specifications for this compound are 95% (HPLC), which is standard for early-stage tool compounds and adequate for most in vitro screening applications [2].

Lipinski Rule of Five drug-likeness physicochemical properties QED procurement quality

Optimal Research Application Scenarios for (3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone (1040647-65-1) Based on Evidence


PIM Kinase Pathway Interrogation in Acute Myeloid Leukemia (AML) Models

The demonstrated 37 nM cellular EC₅₀ for PIM kinase inhibition in KG1 AML cells [1] positions 1040647-65-1 as a suitable tool compound for dissecting PIM-dependent signaling in haematological malignancy models. Researchers studying the PIM–MYC–pS6 signaling axis in AML can employ this compound for short-term (4–24 h) cellular treatment experiments at concentrations ranging from 10–300 nM, monitoring pS6, pBAD, and p4E-BP1 as downstream pharmacodynamic biomarkers. The compound's cellular potency compares favorably with other PIM tool compounds that often require supra-micromolar concentrations to achieve equivalent target engagement in high-ATP cellular environments.

Structure–Activity Relationship (SAR) Expansion of Piperazinylpyrimidine Kinase Inhibitor Series

The 3-chlorophenyl carbonyl substituent of 1040647-65-1 represents a systematically underexplored vector in the piperazinylpyrimidine SAR landscape [1]. Medicinal chemistry groups building on the Shallal–Russu scaffold can use this compound as a key comparator to evaluate how meta-chloro substitution (σₘ = 0.37, π = 0.71) influences kinase selectivity relative to the published 4-fluorophenyl, 5-bromofuran-2-yl, and phenylsulfonyl-linked analogues [2]. Head-to-head KINOMEscan™ profiling of 1040647-65-1 alongside compound I-12 (PDGFR-subfamily-selective) at a uniform 10 μM would rapidly delineate the selectivity impact of the 3-chlorobenzoyl motif.

Selective Kinase Inhibitor Profiling in Triple-Negative Breast Cancer (TNBC) Cell Lines

The Eur. J. Med. Chem. study identified MDA-MB-468 triple-negative breast cancer cells as among the most sensitive lines to piperazinylpyrimidine derivatives, with compound 15 exhibiting time- and dose-dependent antiproliferative activity mediated by G2/M arrest and TP53 phosphorylation-dependent apoptosis [1]. Given the structural similarity between 1040647-65-1 and the active congeners in this series, systematic proliferation assays (72-h CTG or MTT) against a panel of TNBC lines (MDA-MB-468, MDA-MB-231, BT-549, Hs 578T) can evaluate whether the 3-chlorophenyl modification enhances or attenuates TNBC-selective cytotoxicity, and whether the mechanism recapitulates the G2/M arrest phenotype observed for compound 15 [1].

Chemical Probe for Oncogenic Kinase Mutant vs. Wild-Type Selectivity Studies

Compound 4 in the Shallal–Russu series demonstrated preferential binding to oncogenic mutant forms of KIT and PDGFRA over wild-type isoforms—a selectivity phenotype of high translational relevance for drug-resistant GIST and AML [1]. 1040647-65-1, as a structurally distinct member of the same chemical class bearing a 3-chlorophenyl carbonyl in place of compound 4's substituent, provides an orthogonal probe to test the generality of the mutant-selectivity observation. Parallel Kd determinations against wild-type and D816V-mutant KIT, and wild-type vs. D842V-mutant PDGFRA, using either recombinant kinase assays or cellular target-engagement platforms (NanoBRET or CETSA), can establish whether the 3-chlorophenyl modification maintains, enhances, or abrogates the mutant-selective binding phenotype.

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